molecular formula C16H33NO15 B14044754 acetic acid;(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol

acetic acid;(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol

Cat. No.: B14044754
M. Wt: 479.4 g/mol
InChI Key: STTVBAVCXJIOBC-PEIQMCPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-D-Glucosamine Pentaacetate: is a carbohydrate derivative that belongs to the glycoconjugates family. It is an acetylated form of alpha-D-glucosamine and is used in the synthesis of glycoproteins and glycosaminoglycans . This compound has significant applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-Glucosamine Pentaacetate is typically synthesized through the acetylation of D-glucose. The process involves treating D-glucose with acetic anhydride in the presence of a catalyst such as perchloric acid, sulphuric acid, or pyridine . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of Alpha-D-Glucosamine Pentaacetate involves large-scale acetylation reactions. The process is optimized to achieve high yields and purity. Industrial methods often use advanced catalysts and reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucosamine Pentaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Alpha-D-Glucosamine Pentaacetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Alpha-D-Glucosamine Pentaacetate is unique due to its specific acetylation pattern and its ability to participate in a wide range of chemical reactions. Its applications in various fields make it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C16H33NO15

Molecular Weight

479.4 g/mol

IUPAC Name

acetic acid;(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol

InChI

InChI=1S/C6H13NO5.5C2H4O2/c7-3-5(10)4(9)2(1-8)12-6(3)11;5*1-2(3)4/h2-6,8-11H,1,7H2;5*1H3,(H,3,4)/t2-,3-,4-,5-,6+;;;;;/m1...../s1

InChI Key

STTVBAVCXJIOBC-PEIQMCPGSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)O

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(C1C(C(C(C(O1)O)N)O)O)O

Origin of Product

United States

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